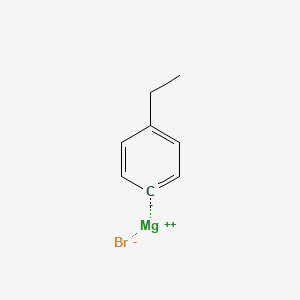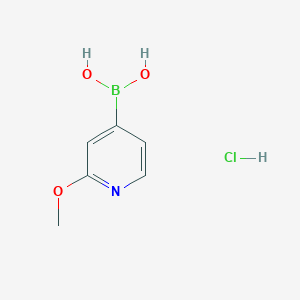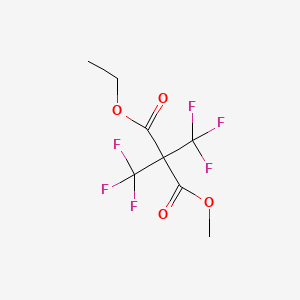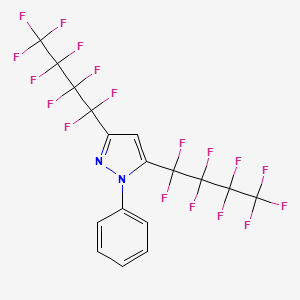
Hexafluoro-1,2-diphenylcyclobutane
Übersicht
Beschreibung
Hexafluoro-1,2-diphenylcyclobutane is a chemical compound with the molecular formula C16H10F6 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with two phenyl groups attached at the 1 and 2 positions, and six fluorine atoms attached to the cyclobutane ring . The exact structure would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Photodimerization and Polymerization
Hexafluoro-1,2-diphenylcyclobutane and its derivatives have been studied for their potential in photodimerization and photopolymerization processes. For instance, Sonoda et al. (2009) examined the irradiation of a crystal containing a variant of this compound, which led to the formation of dimers, trimers, and higher oligomers. This process displayed high regio- and stereoselectivity, with the products being amorphous due to the nonplanar structures of the cyclobutane products. This suggests potential applications in the field of organic photochemistry and material science, particularly in the synthesis of novel polymeric materials with specific structural properties (Sonoda et al., 2009).
Metabolic Activation and Estrogenic Activity
Kitamura et al. (2002) investigated the estrogenic activity of styrene oligomers, including trans-1,2-diphenylcyclobutane, after metabolic activation by rat liver microsomes. This study revealed that trans-1,2-diphenylcyclobutane exhibited estrogenic activity following incubation with liver microsomes of phenobarbital-treated rats. This research adds to our understanding of the biological interactions and potential endocrine-disrupting effects of such compounds, highlighting the importance of considering metabolic activation in assessing the biological activity of chemical compounds (Kitamura et al., 2002).
Heck Cyclization in Organic Synthesis
The Heck cyclization process is another area where derivatives of this compound find application. Innitzer et al. (2007) described a method to produce functionalized methylene cyclobutanes using Heck-type 4-exo-trig cyclization. This process is significant for the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. The study demonstrated the versatility of this process in generating a wide range of functionalized cyclobutanes, which are valuable intermediates in organic synthesis (Innitzer et al., 2007).
Fluorine Chemistry and Reactivity
The reactivity of fluorinated compounds like this compound has been a subject of interest. Lemal (2010) conducted a computational study on hexafluorobicyclo[1.1.0]butane, a related compound, predicting its robustness and unique reactivity patterns. This research contributes to the broader understanding of the reactivity of fluorinated compounds, which is crucial for their application in various chemical reactions, including organic synthesis and material science (Lemal, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1,2,2,3,3,4-hexafluoro-4-phenylcyclobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-13(11-7-3-1-4-8-11)14(18,12-9-5-2-6-10-12)16(21,22)15(13,19)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQCBMUGJZDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C2(F)F)(F)F)(C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183290 | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236736-28-0 | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236736-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-[3,5-di(trifluoromethyl)phenyl]-2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3040674.png)


![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)









